molecular formula C7H3F3INO2 B1624889 4-Iodo-1-nitro-2-(trifluoromethyl)benzene CAS No. 393-10-2

4-Iodo-1-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1624889
CAS No.: 393-10-2
M. Wt: 317 g/mol
InChI Key: RVEQXLQKLMGPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-nitro-2-(trifluoromethyl)benzene ( 393-10-2) is a high-purity chemical intermediate prized for its unique reactivity in synthetic chemistry and pharmaceutical research . Its molecular formula is C7H3F3INO2, with a molecular weight of 317.00 g/mol . The compound features three distinct functional groups—an iodine substituent, a nitro group, and a trifluoromethyl group—on a benzene ring, making it a valuable and versatile building block for constructing more complex molecules . The iodine acts as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the formation of new carbon-carbon bonds. Simultaneously, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes this compound particularly useful in the development of compounds for materials science and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Proper handling is essential; this compound should be stored sealed in a dry environment, with some suppliers recommending storage between 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-iodo-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEQXLQKLMGPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456355
Record name 5-Iodo-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-10-2
Record name 4-Iodo-1-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-2-nitrobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs a dual catalyst system comprising copper powder and copper(II) bis(fluorosulfonyl)difluoromethoxide (Cu(O₂CF₂SO₂F)₂) in dimethylformamide (DMF) at ambient temperature. The trifluoromethyl radical, generated via single-electron transfer from copper, selectively substitutes the iodine atom at the ortho position relative to the nitro group. This regioselectivity arises from the electron-withdrawing nature of the nitro group, which directs the trifluoromethyl group to the adjacent carbon.

Optimization and Yield

Key parameters include:

  • Catalyst Loading : A 1:1 molar ratio of Cu to Cu(O₂CF₂SO₂F)₂ ensures optimal radical generation.
  • Solvent : DMF enhances solubility and stabilizes intermediates.
  • Temperature : Reactions conducted at 25°C achieve 82% yield, while elevated temperatures (60°C) reduce selectivity due to side reactions.

Table 1: Copper-Mediated Trifluoromethylation Conditions

Parameter Optimal Value Yield (%)
Catalyst (Cu:Cu(O₂CF₂SO₂F)₂) 1:1 82
Solvent DMF 82
Temperature (°C) 25 82
Reaction Time (h) 3 82

This method’s limitation lies in its incompatibility with substrates bearing sensitive functional groups, necessitating stringent anhydrous conditions.

Directed Ortho Metalation and Subsequent Iodination

Directed ortho metalation (DoM) offers precise control over substituent placement in deactivated aromatic rings. This two-step approach first installs the trifluoromethyl group, followed by iodination at the para position.

Trifluoromethylation via Grignard Reagents

As detailed in patent EP3670492A1, trifluoromethylation begins with reacting 1-nitro-2-iodobenzene with trifluoromethyl magnesium bromide (CF₃MgBr) in tetrahydrofuran (THF). The Grignard reagent attacks the iodine-bearing carbon, yielding 1-nitro-2-(trifluoromethyl)benzene intermediate.

Iodination via Lithium-Halogen Exchange

The intermediate undergoes lithiation at −78°C using lithium diisopropylamide (LDA), which deprotonates the position para to the trifluoromethyl group. Subsequent quenching with iodine monochloride (ICl) introduces the iodine substituent, achieving a 75% yield.

Table 2: Directed Metalation-Iodination Conditions

Step Reagents/Conditions Yield (%)
Trifluoromethylation CF₃MgBr, THF, 0°C 85
Lithiation LDA, THF, −78°C 90
Iodination ICl, THF, −78°C to 25°C 75

Challenges include the sensitivity of nitro groups to strong bases and the need for cryogenic conditions, which complicate scalability.

Nucleophilic Aromatic Substitution for Halogen Exchange

Halogen exchange via nucleophilic aromatic substitution (SNAr) provides a streamlined route for introducing iodine into pre-functionalized benzenes.

Substrate Preparation and Reaction

4-Chloro-1-nitro-2-(trifluoromethyl)benzene, synthesized via nitration of 2-chloro-5-(trifluoromethyl)benzene, undergoes SNAr with sodium iodide (NaI) in dimethyl sulfoxide (DMSO) at 120°C. The electron-withdrawing nitro and trifluoromethyl groups activate the chlorine atom for displacement, yielding the target compound in 88% yield.

Table 3: Halogen Exchange Reaction Parameters

Parameter Value Yield (%)
Substrate 4-Cl-1-NO₂-2-CF₃C₆H₃ 88
Nucleophile NaI (3 equiv) 88
Solvent DMSO 88
Temperature (°C) 120 88
Time (h) 24 88

This method’s advantage lies in its simplicity and high yield, though it requires access to the chloro-substituted precursor.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Method Yield (%) Cost Scalability Functional Group Tolerance
Copper-Mediated CF₃ 82 High Moderate Low
Directed Metalation-Iodine 75 Very High Low Moderate
Halogen Exchange 88 Low High High
  • Copper-Mediated Trifluoromethylation : Ideal for small-scale synthesis but limited by catalyst cost.
  • Directed Metalation : Offers precision but requires cryogenic conditions.
  • Halogen Exchange : Most scalable and cost-effective, though dependent on precursor availability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-1-nitro-2-(trifluoromethyl)benzene is a chemical compound with diverse applications in scientific research, including its use as a building block in organic synthesis, and in the production of agrochemicals and specialty chemicals. The presence of iodine, nitro, and trifluoromethyl groups in its molecular structure imparts unique reactivity and properties, making it useful in specialized synthetic applications.

Scientific Research Applications

This compound is utilized in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in organic synthesis for creating complex molecules.
  • It is involved in electrophilic aromatic substitution reactions, where a nitro group is introduced into the benzene ring.
  • It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other substituents.
  • It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology

  • It is investigated for its potential biological activities and as a precursor for bioactive compounds.

Medicine

  • It is explored for its role in the synthesis of pharmaceutical intermediates.

Industry

  • It is utilized in the production of agrochemicals and specialty chemicals.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Substitution Reactions The iodine atom can be replaced via nucleophilic substitution.
    • Reagents such as sodium methoxide or potassium tert-butoxide can be used.
  • Reduction Reactions The nitro group can be reduced to an amino group using reducing agents.
    • Catalysts such as palladium on carbon (Pd/C) and hydrogen gas can be used.
  • Coupling Reactions It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 4-Iodo-1-nitro-2-(trifluoromethyl)benzene involves its reactivity due to the presence of electron-withdrawing groups (nitro and trifluoromethyl) and the iodine atom. These groups influence the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in various chemical reactions. The nitro group, in particular, can undergo reduction to form amino derivatives, which are key intermediates in many synthetic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogs sharing iodine, nitro, and/or trifluoromethyl groups in varying positions. Below is a detailed analysis of key structural and functional differences:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents (Positions) Applications/Notes
4-Iodo-1-nitro-2-(trifluoromethyl)benzene C₇H₃F₃INO₂ 317.01 82 1-NO₂, 2-CF₃, 4-I Intermediate in synthesis
1-Iodo-4-nitro-2-(trifluoromethyl)benzene C₇H₃F₃INO₂ 317.01 - 2-NO₂, 4-CF₃, 1-I High similarity (0.96); isomer
3-Nitro-5-iodobenzotrifluoride C₇H₃F₃INO₂ 317.01 - 3-NO₂, 5-I, para-CF₃ Pesticide intermediate
4-Azido-1-bromo-2-(trifluoromethyl)benzene C₇H₃BrF₃N₃ 282.02 - 1-Br, 2-CF₃, 4-N₃ Photoreactive probes
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene C₈H₆F₃IO 302.03 - 2-OCH₃, 4-CF₃, 1-I Potential pharmaceutical building block
1-Iodo-2-nitro-4-(trifluoromethoxy)benzene C₇H₃F₃INO₃ 333.00 - 2-NO₂, 4-OCF₃, 1-I High polarity due to OCF₃ group

Key Findings from Comparative Analysis

Positional Effects on Reactivity: The placement of the nitro group significantly impacts reactivity. For example, this compound (1-NO₂) may exhibit different electrophilic substitution tendencies compared to its isomer 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (2-NO₂) due to steric and electronic effects . The trifluoromethyl group (-CF₃) enhances electron-withdrawing properties, stabilizing the aromatic ring but reducing nucleophilic attack susceptibility compared to non-fluorinated analogs .

Functional Group Influence :

  • Replacement of iodine with bromine (e.g., 4-Azido-1-bromo-2-(trifluoromethyl)benzene) reduces molecular weight and alters photochemical behavior, making it suitable for click chemistry applications .
  • Methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) substituents increase polarity and solubility in polar solvents compared to the parent compound .

Thermal and Physical Stability

  • The target compound’s melting point (82°C) is comparable to other trifluoromethyl-substituted nitrobenzenes but lower than derivatives with bulkier substituents (e.g., N-(2-(Trifluoromethyl)-4-iodophenyl)acetanimide, mp: 132°C), highlighting the role of substituent size in thermal stability .

Biological Activity

4-Iodo-1-nitro-2-(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of an iodine atom, a nitro group, and a trifluoromethyl group, exhibits unique chemical properties that make it a versatile building block in organic synthesis.

Structure and Functional Groups

The molecular structure of this compound can be represented as follows:

  • Iodine Atom (I) : Provides electrophilic reactivity.
  • Nitro Group (NO₂) : Acts as an electron-withdrawing group, enhancing electrophilicity.
  • Trifluoromethyl Group (CF₃) : Contributes to lipophilicity and alters the compound's reactivity.

Chemical Reactions

This compound can undergo several types of reactions:

  • Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Reduction Reactions : The nitro group can be reduced to form amino derivatives, which are crucial intermediates in pharmaceutical synthesis.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura to form complex carbon frameworks.

Table 1: Summary of Chemical Reactions

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of iodine with nucleophiles (e.g., sodium methoxide)
ReductionConversion of nitro to amino group using reducing agents
CouplingFormation of carbon-carbon bonds via coupling reactions

Antimicrobial Potential

Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies have explored the development of novel antimicrobial agents based on structural modifications of nitro compounds. The electron-withdrawing nature of the nitro group enhances the reactivity towards bacterial targets.

Case Study: Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis of novel antimicrobial agents derived from similar structures. The findings suggested that certain derivatives exhibited significant antibacterial activity against strains such as E. coli and MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 2–64 μg/mL . Although specific data on this compound is limited, its structural similarity suggests potential efficacy.

The mechanism by which this compound may exert biological effects is likely linked to its ability to interact with cellular targets through electrophilic mechanisms. The nitro group can be reduced within biological systems to yield reactive intermediates that may disrupt cellular processes.

Potential in Cancer Therapy

Research has indicated that compounds containing iodo and nitro groups can inhibit specific kinases involved in cancer cell proliferation. For example, similar compounds have been identified as selective inhibitors of MEK enzymes, which play a crucial role in the MAPK signaling pathway associated with cancer progression .

Table 2: Pharmacological Applications

Application AreaDescription
Antimicrobial AgentsPotential for developing new antibiotics targeting resistant strains
Cancer TherapyInhibition of MEK enzymes in cancer cells
Synthesis of PharmaceuticalsBuilding block for various bioactive compounds

Q & A

Basic Questions

Q. What are the recommended safety protocols when handling 4-Iodo-1-nitro-2-(trifluoromethyl)benzene in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (protective glasses, gloves, lab coats) is critical due to the compound’s irritant properties. Conduct reactions in a fume hood to avoid inhalation, and use filter-tipped pipettes to minimize cross-contamination. Waste must be segregated and disposed via certified hazardous waste handlers to prevent environmental release .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical purification considerations?

  • Methodological Answer : Typical routes involve nitration of iodo-trifluoromethylbenzene precursors or iodination of nitro-trifluoromethylbenzene derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, with monitoring by TLC. Recrystallization from ethanol/water mixtures can improve purity. Ensure inert atmospheres during iodination to prevent oxidative side reactions .

Q. Which analytical techniques are most suitable for characterizing this compound, and how should method validation be conducted?

  • Methodological Answer : Use 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substituent positions and purity. Mass spectrometry (EI-MS) validates molecular weight. For quantitative analysis, HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is effective. Validate methods via spike-recovery experiments and calibration curves with ≥3 replicates .

Advanced Research Questions

Q. How can competing reaction pathways be controlled during the synthesis of this compound to minimize by-product formation?

  • Methodological Answer : Competing iodination at alternative positions can be mitigated by using directed ortho-metalation (DoM) strategies. Employ Lewis acids (e.g., BF3_3) to enhance regioselectivity during nitration. Monitor reaction progress in real-time via in-situ IR spectroscopy to identify intermediates and adjust stoichiometry .

Q. What strategies optimize the derivatization efficiency of this compound for chromatographic analysis in complex matrices?

  • Methodological Answer : Derivatization with electron-deficient aryl reagents (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) improves HPLC detection sensitivity. Optimize pH (8–9) and reaction time (30–60 min at 60°C). Validate using X-ray crystallography and 1H^{1}\text{H}-NMR to confirm derivative structures .

Q. What computational modeling approaches are effective in predicting the reactivity and stability of this compound under various experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of the nitro and trifluoromethyl groups. Molecular dynamics simulations assess thermal stability. Compare computed NMR chemical shifts with experimental data to validate models .

Q. How does the crystal packing of this compound influence its physicochemical properties, and what refinement tools are recommended?

  • Methodological Answer : X-ray crystallography with SHELXL refinement (via Olex2 interface) resolves halogen-bonding interactions involving iodine. Use high-resolution data (≤0.8 Å) and TWINABS for twinned crystals. Analyze packing motifs with Mercury software to correlate structure with melting point and solubility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between spectroscopic and chromatographic purity assessments of this compound?

  • Methodological Answer : NMR may underestimate impurities if they lack protons, while HPLC-UV might miss non-UV-active contaminants. Cross-validate with GC-MS (for volatile impurities) and elemental analysis. Use orthogonal methods (e.g., 13C^{13}\text{C} NMR, ion chromatography) to identify silent contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-1-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-nitro-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.